6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, an oxadiazole ring, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multiple steps. One common method starts with the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(2-hydroxyethyl)-chlorobenzene. This intermediate is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)-benzaldehyde. Subsequent reactions with hypochlorous acid and silver oxide produce the desired benzoxazinone compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
- 2-chloro-3,4-dimethoxybenzil
Uniqueness
Compared to similar compounds, 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its combination of a benzoxazinone core and an oxadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. The oxadiazole and benzoxazine moieties in its structure suggest various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. Specifically, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxicity against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 µM .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 36 | Induction of apoptosis |
HeLa | 34 | Caspase activation |
MCF-7 | 69 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy. Research on related oxadiazole derivatives indicates activity against various strains of bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis strains .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction: The activation of caspases has been observed in treated cells, leading to programmed cell death.
- Cell Cycle Arrest: Compounds can induce G0/G1 phase arrest in cancer cells, preventing further division.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various oxadiazole derivatives. Among these, a derivative similar to the target compound demonstrated significant antiproliferative activity across multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
6-chloro-4-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-12-4-5-13(16(8-12)26-2)19-21-17(28-22-19)9-23-14-7-11(20)3-6-15(14)27-10-18(23)24/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWSGOXQDBOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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